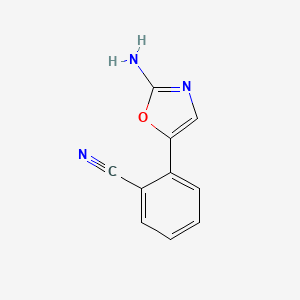
tert-Butyl 4,4-difluoro-3-(2-hydroxyethyl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 4,4-difluoro-3-(2-hydroxyethyl)piperidine-1-carboxylate: is a synthetic organic compound with the molecular formula C12H21F2NO3 It is a piperidine derivative, characterized by the presence of a tert-butyl ester group, two fluorine atoms, and a hydroxyethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4,4-difluoro-3-(2-hydroxyethyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the difluoro and hydroxyethyl groups. The tert-butyl ester group is then added to complete the synthesis. Specific reagents and conditions may vary, but common steps include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Difluoro and Hydroxyethyl Groups: These groups can be introduced through nucleophilic substitution reactions using reagents like difluoromethyl halides and ethylene oxide.
Addition of tert-Butyl Ester Group: This step often involves esterification reactions using tert-butyl alcohol and appropriate catalysts.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions: tert-Butyl 4,4-difluoro-3-(2-hydroxyethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the difluoro groups or convert the ester group to an alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or halides in the presence of catalysts or under specific temperature and pressure conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or removal of fluorine atoms.
Substitution: Formation of new compounds with substituted groups.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies and reaction mechanisms.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
- Used in the design of novel bioactive compounds for drug discovery.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical agents.
- Studied for its effects on biological pathways and potential as a drug candidate.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new polymers and advanced materials with unique properties.
作用機序
The mechanism of action of tert-Butyl 4,4-difluoro-3-(2-hydroxyethyl)piperidine-1-carboxylate depends on its specific application. In biochemical contexts, it may interact with enzymes or proteins, altering their activity or function. The presence of fluorine atoms can enhance its binding affinity to certain molecular targets, while the hydroxyethyl group can participate in hydrogen bonding and other interactions. The tert-butyl ester group can influence the compound’s solubility and stability, affecting its overall bioavailability and efficacy.
類似化合物との比較
tert-Butyl 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate: Similar structure with an additional fluorine atom, potentially offering different reactivity and properties.
tert-Butyl 4-formylpiperidine-1-carboxylate: Lacks the difluoro and hydroxyethyl groups, used in different synthetic applications.
Uniqueness: tert-Butyl 4,4-difluoro-3-(2-hydroxyethyl)piperidine-1-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both difluoro and hydroxyethyl groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields.
特性
分子式 |
C12H21F2NO3 |
|---|---|
分子量 |
265.30 g/mol |
IUPAC名 |
tert-butyl 4,4-difluoro-3-(2-hydroxyethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H21F2NO3/c1-11(2,3)18-10(17)15-6-5-12(13,14)9(8-15)4-7-16/h9,16H,4-8H2,1-3H3 |
InChIキー |
PURTYQCBTCHPBP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)CCO)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 4-(pyridin-3-yl)furo[3,2-c]pyridine-6-carboxylate](/img/structure/B13015608.png)

![7-[(1S)-1-aminoethyl]-6-bromo-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13015617.png)

![N-{bicyclo[1.1.1]pentan-1-yl}-N-methylacetamide](/img/structure/B13015625.png)


![1-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propan-2-one](/img/structure/B13015643.png)
![tert-Butyl 6-methyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13015645.png)
![Tert-butyl3-[amino(cyano)methyl]azetidine-1-carboxylate](/img/structure/B13015653.png)


